![molecular formula C23H16N2 B11546558 N-[(11Z)-11H-indeno[1,2-b]quinolin-11-ylidene]-4-methylaniline](/img/structure/B11546558.png)
N-[(11Z)-11H-indeno[1,2-b]quinolin-11-ylidene]-4-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(11Z)-11H-indeno[1,2-b]quinolin-11-ylidene]-4-methylaniline is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The specific structure of this compound includes a quinoline moiety fused with an indene ring, making it a unique and interesting subject for chemical research.
Vorbereitungsmethoden
The synthesis of N-[(11Z)-11H-indeno[1,2-b]quinolin-11-ylidene]-4-methylaniline typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 11H-indeno[1,2-b]quinoline with 4-methylaniline in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in a solvent such as ethanol or methanol, followed by purification through recrystallization .
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
N-[(11Z)-11H-indeno[1,2-b]quinolin-11-ylidene]-4-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline compounds.
Wissenschaftliche Forschungsanwendungen
N-[(11Z)-11H-indeno[1,2-b]quinolin-11-ylidene]-4-methylaniline has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the study of reaction mechanisms and kinetics.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[(11Z)-11H-indeno[1,2-b]quinolin-11-ylidene]-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
N-[(11Z)-11H-indeno[1,2-b]quinolin-11-ylidene]-4-methylaniline can be compared with other similar compounds, such as:
N-Cyclohexyl-2,3-dimethyl-11H-indeno[1,2-b]quinolin-11-imine: This compound has a similar indenoquinoline structure but differs in its substituents, leading to different chemical and biological properties.
11H-Indeno[1,2-b]quinoxalin-11-one derivatives: These compounds share the indenoquinoline core but have different functional groups, resulting in varied applications and reactivities.
The uniqueness of this compound lies in its specific structure and the presence of the 4-methylaniline moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C23H16N2 |
---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
N-(4-methylphenyl)indeno[1,2-b]quinolin-11-imine |
InChI |
InChI=1S/C23H16N2/c1-15-10-12-17(13-11-15)24-22-18-7-3-4-8-19(18)23-20(22)14-16-6-2-5-9-21(16)25-23/h2-14H,1H3 |
InChI-Schlüssel |
UWTZXEAARWQSOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=C2C3=CC=CC=C3C4=NC5=CC=CC=C5C=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.